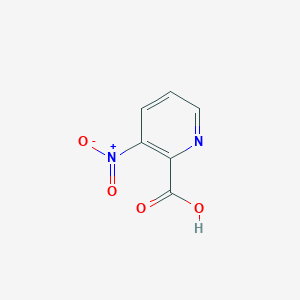

3-Nitropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUJWCKWJJGJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593261 | |

| Record name | 3-Nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-85-6 | |

| Record name | 3-Nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties of 3-Nitropyridine-2-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, also known as 3-nitropicolinic acid. It is intended for researchers, scientists, and professionals in drug development who utilize substituted heterocyclic compounds as synthetic building blocks. This document delves into the molecule's physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounding all claims in authoritative sources.

This compound (CAS No: 59290-85-6) is a yellow crystalline solid that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group at adjacent positions, imparts a unique combination of reactivity and electronic properties. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group significantly influences the molecule's acidity and electrophilicity.

The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is critical for its use in various reaction media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₄ | [1][3][4] |

| Molar Mass | 168.11 g/mol | [1][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 105 °C | [1][5] |

| Boiling Point | 369.5 ± 27.0 °C (Predicted) | [1][5] |

| Density | ~1.6 g/cm³ | [1][5] |

| pKa | 1.27 ± 0.30 (Predicted) | [1] |

| CAS Number | 59290-85-6 | [1][3][4] |

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the known effects of its functional groups. This analysis is crucial for reaction monitoring and structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and nitro groups.

-

O-H Stretch: A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7]

-

C=O Stretch: A strong, sharp absorption should appear around 1700-1730 cm⁻¹, characteristic of the carbonyl group.[6][7]

-

N-O Stretch (NO₂): Two distinct bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would feature a highly deshielded, broad singlet for the carboxylic acid proton between 10-13 ppm.[7] The three protons on the pyridine ring would appear in the aromatic region (typically 7.5-9.0 ppm), with their precise shifts and coupling patterns dictated by the strong deshielding effects of the adjacent nitro and carboxyl substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the 160-185 ppm range.[7] The six carbons of the pyridine ring will also be in the aromatic region (120-150 ppm), with the carbons directly attached to the electron-withdrawing substituents (C2 and C3) being significantly deshielded.

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns would include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), and the nitro group (M-46).

Synthesis and Purification

The synthesis of this compound is not trivial. While some sources suggest a simple two-step process involving nitration of pyridine followed by a reaction with acetic anhydride, this latter step is chemically implausible for introducing a carboxyl group at the 2-position.[1] A more chemically sound, albeit generalized, approach involves the nitration of a suitable pyridine precursor followed by oxidation.

A plausible synthetic route could start with the nitration of 2-methylpyridine (2-picoline). However, direct nitration is often challenging. A more effective method for nitrating pyridines involves using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine upon reaction with a sulfite source.[8][9] The subsequent oxidation of the methyl group would yield the desired product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Oxidation of a Substituted Picoline (General Methodology)

This protocol is a generalized procedure based on the common oxidation of picoline derivatives to their corresponding carboxylic acids.[10]

-

Dissolution: Dissolve the starting material (e.g., 2-methyl-3-nitropyridine) in water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction. This typically forms a brown precipitate of manganese dioxide (MnO₂).

-

Workup: Filter the reaction mixture to remove the MnO₂ precipitate.

-

Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. This will precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three functional components: the carboxylic acid, the nitro group, and the pyridine ring.

Caption: Key reactivity pathways of this compound.

Reduction of the Nitro Group

One of the most valuable transformations of this molecule is the selective reduction of the nitro group to an amine, yielding 3-aminopyridine-2-carboxylic acid. This product is a versatile precursor for synthesizing fused heterocyclic systems.

Experimental Protocol: Catalytic Hydrogenation to 3-Aminopyridine-2-carboxylic acid This protocol is adapted from a published synthetic procedure.[11]

-

Reagent Preparation: In a reaction vessel suitable for hydrogenation, dissolve this compound (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

-

Inerting: Purge the system with nitrogen gas to remove oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a pressurized system).

-

Reaction: Stir the mixture vigorously at room temperature for approximately 50 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Adjust the pH of the filtrate to weakly acidic with 1N HCl. Concentrate the solution under reduced pressure. The residue can be triturated with ethanol and ethyl acetate to precipitate any remaining inorganic salts, which are then filtered off.

-

Final Product: Concentrate the final filtrate to yield 3-aminopyridine-2-carboxylic acid as a solid.

Causality Insight: The use of sodium bicarbonate is crucial. It deprotonates the carboxylic acid, forming the carboxylate salt. This increases the compound's solubility in water and, more importantly, prevents the acidic proton from potentially poisoning the palladium catalyst, leading to a more efficient and complete reduction.

Decarboxylation

Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction facilitated by the adjacent ring nitrogen.[12][13] The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridinium nitrogen stabilizes the negative charge that develops on the ring carbon as the C-C bond cleaves.[14] The presence of the strongly electron-withdrawing 3-nitro group is expected to further stabilize this transient carbanionic character, suggesting that this compound may decarboxylate more readily than unsubstituted picolinic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The pyridine carboxylic acid framework is a "privileged structural motif" found in numerous FDA-approved drugs.[15][16] This scaffold is a key component in the discovery of new enzyme inhibitors, with applications in treating cancer, inflammation, and neurodegenerative diseases.[17][18]

-

Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 3-amino-2-carboxylic acid is an ideal precursor for constructing bicyclic systems like pyrido[3,2-d]pyrimidines or other azaindole analogues, which are prevalent in modern pharmaceuticals.

-

Pesticide Development: The nitropyridine moiety is also utilized in the research and development of novel pesticides.[1]

Safety, Handling, and Storage

As a toxic chemical, this compound must be handled with appropriate safety precautions.[1]

Table 2: GHS Hazard Classification

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [3][19][20] |

| H315 | Causes skin irritation | [3][19][20] |

| H319 | Causes serious eye irritation | [3][19][20] |

| H335 | May cause respiratory irritation | [3][19][20] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][21]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][21] Keep away from incompatible materials such as strong oxidizing agents and flammable substances.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[20] If swallowed, rinse mouth and get medical help.[20] If inhaled, move to fresh air.[20]

References

-

This compound - ChemBK. (2024). [Link]

-

3-nitro-pyridine-2-carboxylic acid suppliers USA. (n.d.). [Link]

-

This compound | C6H4N2O4 | CID 18376612 - PubChem. (n.d.). [Link]

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2002). [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (2023). [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (1972). [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (2021). [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017). [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2024). [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2024). [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids - Chemistry Stack Exchange. (2017). [Link]

-

Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020). [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (n.d.). [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2024). [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023). [Link]

-

Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed. (1967). [Link]

-

Picolinic acid - Wikipedia. (n.d.). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C6H4N2O4 | CID 18376612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. echemi.com [echemi.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. nva.sikt.no [nva.sikt.no]

- 10. Picolinic acid - Wikipedia [en.wikipedia.org]

- 11. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. echemi.com [echemi.com]

- 21. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Synthesis of 3-Nitropyridine-2-carboxylic Acid

Introduction

3-Nitropyridine-2-carboxylic acid, also known as 3-nitropicolinic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a nitro group, offers versatile handles for further chemical modification. The electron-withdrawing nature of the nitro group and the chelating potential of the picolinic acid moiety make it a valuable precursor for the synthesis of complex pharmaceutical intermediates, including anti-cancer agents, and specialized organic materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers in drug development and chemical synthesis.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a two-step sequence starting from a readily available precursor, 2-picoline (2-methylpyridine). This primary pathway involves the introduction of the nitro group onto the pyridine ring, followed by the oxidation of the methyl group to the target carboxylic acid. An alternative pathway, the direct nitration of pyridine-2-carboxylic acid (picolinic acid), is significantly challenged by the regiochemical outcome of the reaction and is therefore considered less viable.

Primary Pathway: Synthesis from 2-Picoline

This strategy is divided into two key transformations: the nitration of the pyridine ring and the subsequent oxidation of the benzylic methyl group.

Caption: Overall synthetic scheme from 2-Picoline.

Step 1: Nitration of 2-Picoline to 3-Nitro-2-picoline

Expertise & Causality: The direct electrophilic nitration of pyridine is an inherently challenging reaction. The nitrogen atom in the ring exerts a strong deactivating, electron-withdrawing effect, making the aromatic system less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). Consequently, forcing conditions, such as high temperatures with mixed sulfuric and nitric acids, are often required, leading to low yields and potential side reactions.[1]

A more contemporary and often higher-yielding approach utilizes a potent nitrating agent generated in situ from nitric acid and trifluoroacetic anhydride.[2][3] This system enhances the electrophilicity of the nitrating species, allowing the reaction to proceed under more controlled conditions. The substitution occurs preferentially at the 3- and 5-positions, which are the least deactivated positions on the pyridine ring.

Experimental Protocol: Nitration via Trifluoroacetic Anhydride

Caption: Experimental workflow for the nitration of 2-Picoline.

-

Preparation of Nitrating Agent: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, add trifluoroacetic anhydride. Slowly, add 70% nitric acid dropwise while ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 15-20 minutes before use.

-

Reaction: In a separate reaction vessel, dissolve 2-picoline in trifluoroacetic anhydride and cool to 0°C.

-

Addition: Add the pre-formed nitrating mixture dropwise to the 2-picoline solution. Maintain the temperature at 0°C during the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, a mixture of 3-nitro and 5-nitro isomers, is purified by column chromatography on silica gel to isolate the desired 3-nitro-2-picoline.

Step 2: Oxidation of 3-Nitro-2-picoline to this compound

Expertise & Causality: The conversion of the methyl group on the pyridine ring to a carboxylic acid is a classic benzylic oxidation. Potassium permanganate (KMnO₄) is an exceptionally effective and robust oxidizing agent for this transformation.[4][5] The reaction proceeds because the carbon attached to the aromatic ring (a "benzylic-like" position) is activated towards oxidation. The reaction is typically performed in an aqueous medium under neutral or slightly basic conditions and often requires heating to drive the reaction to completion. The strong oxidizing power of KMnO₄ ensures complete conversion of the methyl group to the carboxylate salt, which is then protonated to the final carboxylic acid during acidic work-up.[5]

Experimental Protocol: Potassium Permanganate Oxidation

Caption: Experimental workflow for the KMnO₄ oxidation.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-2-picoline and water.

-

Heating: Heat the suspension to reflux (approximately 95-100°C) with vigorous stirring.

-

Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this KMnO₄ solution portion-wise to the refluxing reaction mixture over several hours. The purple color of the permanganate should dissipate as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Completion: Continue heating at reflux until the purple color of the permanganate persists for at least 30 minutes, indicating the complete consumption of the starting material.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

-

Precipitation: Combine the filtrate and washings and cool the solution in an ice bath.

-

Acidification: Slowly and carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The target product, this compound, will precipitate as a yellow solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Nitration | 2-Picoline, HNO₃, TFAA | TFAA | 0 to RT | 12 - 24 | 10-83%[3] |

| 2 | Oxidation | 3-Nitro-2-picoline, KMnO₄ | Water | ~100 | 4 - 8 | >70% |

Alternative Pathway Analysis: The Challenge of Nitrating Picolinic Acid

A seemingly direct route to the target molecule would be the nitration of commercially available picolinic acid. However, this pathway is complicated by the directing effects of the substituents on the pyridine ring. Both the ring nitrogen and the C2-carboxylic acid group are strongly deactivating, making electrophilic substitution difficult.

Furthermore, to overcome this deactivation, a common strategy is to first form the pyridine N-oxide. While this activates the ring for electrophilic substitution, it directs nitration primarily to the 4-position. A documented procedure for the nitration of picolinic acid N-oxide using a mixture of fuming nitric acid and sulfuric acid at 120-130°C exclusively yields 4-nitropicolinic acid N-oxide.[6] The formation of the desired 3-nitro isomer is not favored, making this pathway unsuitable for the specific synthesis of this compound.

Safety and Handling

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Trifluoroacetic anhydride (TFAA) is also highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control using an ice bath is crucial to prevent runaway reactions.

-

Potassium Permanganate: KMnO₄ is a powerful oxidizing agent. Avoid contact with combustible materials.

-

Nitro Compounds: Organic nitro compounds can be thermally unstable and potentially explosive. Avoid excessive heating during isolation and drying.

Conclusion

The most reliable and chemically sound pathway for the synthesis of this compound commences with 2-picoline. The two-stage process, involving an initial nitration of the pyridine ring followed by a robust oxidation of the methyl group, provides a logical and executable route to the target molecule. While the initial nitration step can present challenges in yield and isomer separation, the subsequent oxidation with potassium permanganate is a high-yielding and dependable transformation. Alternative routes, such as the direct nitration of picolinic acid, are hampered by unfavorable regioselectivity, reinforcing the 2-picoline-based approach as the strategy of choice for researchers and drug development professionals.

References

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Oxidation and Nitrosation of β-Alkanolamines with KMnNO4NaNO2. A Convenient Preparation of β-Ketonitrosamines. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

- Google Patents. (n.d.). EP2428505B1 - Process for producing pyridine carboxylic acids.

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

- Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.

-

YouTube. (n.d.). KMnO4 || How does acidified permanganate solution react with NO2- ion?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

-

RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Retrieved from [Link]

-

YouTube. (2017). Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium. Retrieved from [Link]

- Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.

-

RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. irl.umsl.edu [irl.umsl.edu]

An In-Depth Technical Guide to the Physical Characteristics of 3-Nitropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of a carboxylic acid and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical insights.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental chemical identity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 59290-85-6 | [2] |

The arrangement of the nitro and carboxylic acid groups at the 2 and 3 positions of the pyridine ring, respectively, creates a molecule with distinct electronic and steric properties that govern its physical behavior.

N1 [label="N", pos="0,1.5!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,0.75!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontsize=12, fontcolor="#202124"];

C_COOH [label="C", pos="-2.6,1.5!", fontsize=12, fontcolor="#202124"]; O1_COOH [label="O", pos="-3.9,0.75!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_COOH [label="OH", pos="-3.9,2.25!", fontsize=12, fontcolor="#202124"];

N_NO2 [label="N+", pos="-2.6,-1.5!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; O1_NO2 [label="O-", pos="-3.9,-0.75!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_NO2 [label="O", pos="-3.9,-2.25!", fontsize=12, fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"];

H4 [label="H", pos="0,-2.5!", fontsize=12, fontcolor="#5F6368"]; H5 [label="H", pos="2.3,-1.25!", fontsize=12, fontcolor="#5F6368"]; H6 [label="H", pos="2.3,1.25!", fontsize=12, fontcolor="#5F6368"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH;

C3 -- N_NO2; N_NO2 -- O1_NO2; N_NO2 -- O2_NO2 [style=double];

C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: 2D Molecular Structure of this compound.Thermal Properties

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces within the crystal lattice.

| Property | Value | Source(s) |

| Melting Point | 105 °C | [1][3] |

The relatively moderate melting point suggests that while the molecule possesses polar functional groups capable of hydrogen bonding and dipole-dipole interactions, these forces are not as extensive as in some other highly functionalized aromatic compounds.

This protocol outlines a standard laboratory procedure for the accurate determination of the melting point.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid preliminary heating can be performed to estimate the approximate melting point.

-

For a more accurate determination, heat the block rapidly to about 10-15°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.

-

-

Purity Assessment: A broad melting range (greater than 2°C) typically indicates the presence of impurities.

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; A [label="Grind Sample"]; B [label="Pack Capillary Tube"]; A -> B; }

subgraph "cluster_Measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; C [label="Insert into Apparatus"]; D [label="Heat Slowly (1-2°C/min)"]; E [label="Observe Melting"]; C -> D -> E; }

subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; F [label="Record T_start"]; G [label="Record T_end"]; H [label="Determine Melting Range"]; F -> H; G -> H; }

B -> C; E -> F; E -> G; }

Caption: Experimental workflow for melting point determination.Solubility Profile

The solubility of this compound in various solvents is a key parameter for its application in synthesis, purification, and formulation.

| Solvent | Solubility | Rationale | Source(s) |

| Water | Low | The nonpolar pyridine ring and nitro group counteract the polarity of the carboxylic acid, limiting aqueous solubility. | [1] |

| Ethanol | Soluble | Ethanol's polarity and ability to act as both a hydrogen bond donor and acceptor facilitate dissolution. | [1] |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it a good solvent for this compound. | [1] |

A qualitative assessment suggests that the compound's solubility will increase with the polarity of the solvent, particularly in those that can engage in hydrogen bonding.

This protocol provides a reliable method for determining the precise solubility of the compound in a given solvent.

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Apparatus:

-

Analytical balance

-

Constant temperature water bath or shaker

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Solution:

-

Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the container from the final weight.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is critical for understanding its behavior in different pH environments, which is particularly important for drug development and biological studies.

| Property | Value | Method | Source(s) |

| pKa (Predicted) | ~1.27 - 2.43 | Computational | [1][5] |

The predicted pKa values suggest that this compound is a relatively strong acid. This is attributed to the electron-withdrawing effects of both the nitro group and the pyridine ring, which stabilize the carboxylate anion formed upon deprotonation.

This protocol describes a standard method for the experimental determination of the pKa value.[6]

Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture for sparingly soluble compounds) and titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Standardized strong acid solution (e.g., 0.1 M HCl) for back-titration if necessary

-

Inert gas supply (e.g., nitrogen or argon) to exclude atmospheric CO₂

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable water-cosolvent mixture.

-

Titration Setup:

-

Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

-

Begin stirring gently.

-

Purge the solution with an inert gas to prevent interference from dissolved carbon dioxide.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, known increments from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

-

Spectroscopic Properties

Spectroscopic data are essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically in the range of 160-185 ppm). The carbons attached to the nitro group and within the pyridine ring will also show characteristic chemical shifts.[2][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1760-1690 cm⁻¹. Conjugation with the pyridine ring may shift this band to a lower wavenumber.[7][10]

-

N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).

-

C-N and C-C Stretches (Pyridine Ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyridine ring.

Crystal Structure

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.

Procedure Outline:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of this compound. The presented data and experimental protocols offer a solid foundation for researchers and scientists working with this important compound. A comprehensive understanding of its melting point, solubility, acidity, and spectroscopic properties is essential for its successful application in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation to obtain precise quantitative data for all physical properties is encouraged to build upon the information provided herein.

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

3-nitropyridine - Stenutz. Retrieved from [Link]

-

This compound | C6H4N2O4 | CID 18376612 - PubChem. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Retrieved from [Link]

-

Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). Retrieved from [Link]

-

How can I interpret this FT-IR results? - ResearchGate. Retrieved from [Link]

-

Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Retrieved from [Link]

-

SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po - DOI. Retrieved from [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Retrieved from [Link]

-

What is the pKa value of Pyridine-2,3-dicarboxylic Acid? - Blog - Jinjing Chemical. Retrieved from [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Retrieved from [Link]

-

The X‐ray diffraction (XRD) crystal geometry of (a) Zn(II) and (b) Ni(II) complexes with the atom labeling. - ResearchGate. Retrieved from [Link]

-

Crystallographic data for single crystal X-ray diffraction | Download Table - ResearchGate. Retrieved from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. Retrieved from [Link]

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4N2O4 | CID 18376612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 6-Nitropyridine-2-carboxylic acid 97 26893-68-5 [sigmaaldrich.cn]

- 5. jinjingchemical.com [jinjingchemical.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Strategic Importance of a Functionalized Pyridine Core

An In-Depth Technical Guide to 3-Nitropyridine-2-carboxylic Acid: A Core Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, functionalized heterocyclic compounds serve as foundational pillars for the construction of complex molecular architectures. Among these, pyridine derivatives are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] this compound, a molecule featuring both an electron-withdrawing nitro group and a versatile carboxylic acid handle, represents a strategically vital building block for researchers and drug development professionals.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. As a key intermediate, understanding its properties and synthetic utility is crucial for leveraging its full potential in the development of novel bioactive compounds.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. This compound is cataloged under several identifiers across global databases, ensuring unambiguous reference.

| Identifier Type | Value |

| CAS Number | 59290-85-6[3][4][5] |

| IUPAC Name | This compound[4] |

| Synonyms | 3-Nitropicolinic acid, 3-Nitro-2-pyridinecarboxylic acid[4] |

| EC Number | 812-424-0[4] |

| Molecular Formula | C₆H₄N₂O₄[3][4][6] |

| Molecular Weight | 168.11 g/mol [3][4][7] |

| InChIKey | ZUUJWCKWJJGJOE-UHFFFAOYSA-N[4][7] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)[O-][4] |

The compound's physical and chemical characteristics dictate its handling, storage, and reaction conditions. It typically presents as a yellow crystalline solid.[6] Its solubility profile—low in water but soluble in organic solvents like ethanol and dimethylformamide—is a key consideration for reaction and purification solvent selection.[6]

| Property | Value |

| Appearance | Yellow crystalline solid[6] |

| Melting Point | ~105 °C[6] |

| Boiling Point (Predicted) | 369.5 ± 27.0 °C[6] |

| Density (Predicted) | 1.570 ± 0.06 g/cm³[6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic aromatic substitution. A common conceptual pathway involves two main stages: the nitration of a pyridine precursor followed by the introduction or modification of the carboxylic acid group.

One described method involves the nitration of pyridine to yield 3-nitropyridine, which is then reacted with acetic anhydride to produce the final product.[6] More advanced procedures for the nitration of pyridines often employ powerful nitrating agents like dinitrogen pentoxide (N₂O₅).[8][9] The reaction proceeds via the formation of an N-nitropyridinium intermediate, which then undergoes a rearrangement, often facilitated by a reagent like sodium bisulfite, to install the nitro group at the 3-position in a[3][5] sigmatropic shift.[8][9]

Caption: Generalized synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity as a versatile intermediate. The two functional groups—nitro and carboxylic acid—can be manipulated independently or in concert to build molecular complexity.

A cornerstone reaction is the selective reduction of the nitro group to an amine, yielding 3-aminopyridine-2-carboxylic acid. This transformation is pivotal as it installs a nucleophilic amino group, opening avenues for amide bond formation, diazotization, and other standard amine chemistries, while preserving the carboxylic acid for subsequent reactions.

Caption: Role as an intermediate for diverse functional amine derivatives.

Experimental Protocol: Reduction of this compound

The following protocol for the synthesis of 3-aminopyridine-2-carboxylic acid is based on established literature procedures.[10] This self-validating system relies on a standard catalytic hydrogenation that can be monitored for completion.

Objective: To selectively reduce the nitro group of this compound to an amine.

Materials:

-

This compound (1.0 eq)

-

Sodium bicarbonate (1.0 eq)

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Distilled water

-

1N Hydrochloric acid (HCl)

-

Hydrogen (H₂) gas supply

-

Nitrogen (N₂) gas supply

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve this compound (e.g., 2.72 g, 16.2 mmol) and sodium bicarbonate (1.34 g, 16.2 mmol) in distilled water (20 mL).[10] The bicarbonate neutralizes the carboxylic acid, improving solubility and preventing catalyst poisoning.

-

Inerting: Purge the reaction system thoroughly with nitrogen gas to remove all oxygen, which can be a safety hazard in the presence of hydrogen and can deactivate the catalyst.[10]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 1.72 g) to the reaction mixture under a positive pressure of nitrogen.[10]

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (typically via a balloon or a controlled pressure system).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. A typical reaction time is around 50 hours.[10]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Acidification: Filter the reaction mixture to remove the Pd/C catalyst. Cautiously add 1N HCl to the filtrate to adjust the pH to weakly acidic, which protonates the product for subsequent steps.[10]

-

Isolation: The target compound, 3-aminopyridine-2-carboxylic acid, can then be isolated from the aqueous solution, often through concentration and crystallization.[10]

Applications in Research and Drug Development

Nitropyridine derivatives are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the group itself is a versatile precursor to the essential amine functionality.[1]

-

Scaffold for Bioactive Molecules: Pyridine carboxylic acids are considered "privileged" structures in drug design, appearing in a vast number of FDA-approved drugs for conditions ranging from cancer to tuberculosis and HIV.[1][2][12] this compound provides a direct entry point into this valuable chemical space.

-

Precursor for Fused Heterocycles: The 2-carboxy-3-amino pyridine structure, readily obtained from the title compound, is an ideal precursor for synthesizing fused bicyclic systems like azaindoles, which are themselves important motifs in medicinal chemistry.[1]

-

Use in Anticancer Research: The compound has been noted for its utility in preparing potential anti-cancer agents.[6] The nitropyridine moiety itself has been investigated for inhibiting enzymes relevant to cancer therapy, such as thioredoxin reductase 1.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications highlight its primary hazards.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed[4][13] |

| H315 | Causes skin irritation[4][13] |

| H319 | Causes serious eye irritation[4][13] |

| H335 | May cause respiratory irritation[4][13] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][14]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area thoroughly with water.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents and flammable materials.[6]

Conclusion

This compound is more than just a catalog chemical; it is a potent synthetic tool. Its dual functionality, combined with the activated pyridine core, provides a robust platform for the synthesis of diverse and complex molecules. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, synthesis, and reactive potential is essential for unlocking new avenues of discovery and innovation.

References

- Synchem. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024). This compound.

- ChemicalBook. (n.d.). 3-Amino-2-pyridinecarboxylic acid synthesis.

- ChemicalBook. (2023). 3-NITRO-PYRIDINE-2-CARBOXYLIC ACID.

- Echemi. (n.d.). chemical label this compound.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- Echemi. (n.d.). 3-NITRO-PYRIDINE-2-CARBOXYLIC ACID SDS, 59290-85-6 Safety Data Sheets.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Echemi. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

- LinkedIn. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.

- PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. This compound | C6H4N2O4 | CID 18376612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-NITRO-PYRIDINE-2-CARBOXYLIC ACID | 59290-85-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. nva.sikt.no [nva.sikt.no]

- 10. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Nitropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine-2-carboxylic acid, also known as 3-nitropicolinic acid, is a heterocyclic compound with the molecular formula C₆H₄N₂O₄.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is a critical first step in any research or development endeavor involving this compound.

This guide provides a comprehensive overview of the analytical techniques and methodologies required to confirm the structure of this compound. It is designed to be a practical resource for researchers, offering not only procedural steps but also the underlying scientific principles that govern the selection and interpretation of these analytical methods.

Physicochemical Properties and Safety Data

A foundational step in structure elucidation is the characterization of the compound's basic physical and chemical properties. This data provides the first clues to the molecule's identity and informs safe handling practices.

This compound is a yellow crystalline solid.[2] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| CAS Number | 59290-85-6 | [1] |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The elucidation of a compound's structure is often preceded by its synthesis. A common route to this compound involves a two-step process starting from pyridine.[2]

Diagram 1: Synthesis Workflow for this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Pyridine to 3-Nitropyridine

-

To a stirred solution of pyridine in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the solution is alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropyridine.

Step 2: Oxidation of 3-Nitropyridine to this compound

-

Dissolve 3-nitropyridine in acetic anhydride.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.

-

The product, this compound, may precipitate out of the solution. If not, the solution can be concentrated and the product purified by recrystallization.

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the definitive structure elucidation of this compound.

Diagram 2: Structure Elucidation Workflow

Caption: A multi-technique approach to structure elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the pyridine ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | ~8.9 | Doublet of doublets | J(H4,H5) ≈ 8.5 Hz, J(H4,H6) ≈ 1.5 Hz |

| H-5 | ~7.7 | Triplet | J(H5,H4) ≈ 8.5 Hz, J(H5,H6) ≈ 4.5 Hz |

| H-6 | ~8.6 | Doublet of doublets | J(H6,H5) ≈ 4.5 Hz, J(H6,H4) ≈ 1.5 Hz |

| -COOH | >10 | Broad Singlet | N/A |

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-COOH) | ~165 |

| C-3 (C-NO₂) | ~150 |

| C-4 | ~135 |

| C-5 | ~125 |

| C-6 | ~152 |

| COOH | ~170 |

Note: These are predicted values. The electron-withdrawing effects of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-N of the pyridine ring, and the N-O of the nitro group.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C=O (Carboxylic acid) | 1725 - 1700 |

| C=N, C=C (Aromatic ring) | 1600 - 1475 |

| N-O (Nitro group, asymmetric) | 1550 - 1500 |

| N-O (Nitro group, symmetric) | 1360 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z = 168.

Predicted Fragmentation Pattern:

-

[M-OH]⁺ (m/z = 151): Loss of the hydroxyl radical from the carboxylic acid group.

-

[M-NO₂]⁺ (m/z = 122): Loss of the nitro group.

-

[M-COOH]⁺ (m/z = 123): Loss of the carboxyl radical.

X-ray Crystallography

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of analytical techniques. By carefully acquiring and interpreting data from NMR, IR, and mass spectrometry, and by considering the compound's physicochemical properties and synthesis route, researchers can confidently confirm its molecular structure. This foundational knowledge is paramount for the successful application of this versatile compound in drug discovery and materials science.

References

-

ChemBK. This compound - Introduction. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. 2-Pyridinecarboxylic acid, 5-nitro-. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Nitropyridine-2-carboxylic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Nitropyridine-2-carboxylic acid (also known as 3-Nitropicolinic acid), a key heterocyclic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the absence of publicly available, consolidated experimental spectra, this document serves as a predictive guide based on foundational spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Analytical Workflow

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) possesses a pyridine ring substituted with a carboxylic acid at the 2-position and a nitro group at the 3-position.[3] This substitution pattern dictates a unique electronic environment, which is directly reflected in its spectroscopic signatures. The analytical workflow for a compound of this nature involves a multi-technique approach to unambiguously confirm its identity and purity.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the nitro group, the carboxylic acid, and the pyridine nitrogen atom will significantly deshield the aromatic protons and carbons, pushing their signals downfield.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound has three aromatic protons. Their predicted chemical shifts in a solvent like DMSO-d₆ are detailed below. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.[4][5]

Caption: Structure with proton designations.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| COOH | ~13.0 - 14.0 | Broad Singlet | - | Acidic proton, subject to hydrogen bonding and exchange.[4][5] |

| H6 | ~8.9 - 9.1 | Doublet of Doublets | J(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1-2 Hz | Positioned ortho to the ring nitrogen, leading to significant deshielding. |

| H4 | ~8.6 - 8.8 | Doublet of Doublets | J(H4-H5) ≈ 8-9 Hz, J(H4-H6) ≈ 1-2 Hz | Positioned para to the ring nitrogen and ortho to the nitro group, resulting in strong deshielding. |

| H5 | ~7.8 - 8.0 | Doublet of Doublets | J(H5-H4) ≈ 8-9 Hz, J(H5-H6) ≈ 4-5 Hz | Positioned meta to both the nitro group and the ring nitrogen, making it the most upfield of the ring protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, as all carbon atoms are in unique chemical environments. The carboxyl carbon will be the most downfield, followed by the carbons directly attached to the electronegative groups.[4][6]

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | ~165 - 170 | Carboxyl carbon, characteristically downfield.[6] |

| C2 | ~150 - 155 | Attached to both the ring nitrogen and the carboxylic acid. |

| C3 | ~148 - 152 | Attached to the electron-withdrawing nitro group. |

| C6 | ~152 - 156 | Alpha to the ring nitrogen, strongly deshielded. |

| C4 | ~135 - 140 | Gamma to the ring nitrogen but ortho to the nitro group. |

| C5 | ~125 - 130 | Beta to the ring nitrogen and least deshielded of the ring carbons. |

Infrared (IR) Spectroscopy

The FTIR spectrum provides critical information about the functional groups present. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Characteristics |

| Carboxyl O-H | Stretch | 2500 - 3300 | Strong | Very broad band due to hydrogen bonding, often obscuring C-H stretches.[7][8] |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Sharp peaks, may be superimposed on the broad O-H band. |

| Carboxyl C=O | Stretch | 1700 - 1740 | Strong | Intense, sharp peak. Position can be influenced by conjugation and hydrogen bonding.[7][8] |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Strong | Multiple bands characteristic of the pyridine ring. |

| Nitro N-O | Asymmetric Stretch | 1520 - 1560 | Strong | One of the most characteristic and intense peaks for a nitro group.[9] |

| Nitro N-O | Symmetric Stretch | 1340 - 1380 | Strong | Another strong, characteristic peak for the nitro group.[9] |

| Carboxyl C-O | Stretch | 1210 - 1320 | Strong | Part of the carboxylic acid fingerprint region.[7] |

| Carboxyl O-H | Bend | 910 - 950 | Medium | Broad peak, characteristic of hydrogen-bonded carboxylic acid dimers. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₆H₄N₂O₄. Carboxylic acids often show a weak molecular ion peak.[10][11]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H4N2O4 | CID 18376612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. FTIR [terpconnect.umd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Mechanism of Action of 3-Nitropyridine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropyridine-2-carboxylic acid and its structural analogues represent a promising class of molecules that function as potent modulators of cellular metabolism. This guide elucidates the core mechanism of action, which is centered on the inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a pivotal enzyme at a branching point in the kynurenine pathway, the de novo synthesis route for nicotinamide adenine dinucleotide (NAD+). By inhibiting ACMSD, this compound effectively redirects tryptophan catabolism towards the synthesis of quinolinic acid, a key NAD+ precursor. This action elevates intracellular NAD+ levels, particularly in tissues with high ACMSD expression like the liver and kidneys. The downstream consequences include enhanced mitochondrial function, mitigation of DNA damage, and significant therapeutic potential for a range of NAD+ deficiency-related pathologies, including metabolic disorders, kidney disease, and age-related conditions.

Introduction

The pyridine carboxylic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide array of biological targets.[1][2] Within this class, this compound (C₆H₄N₂O₄), a yellow crystalline solid, has emerged as a molecule of significant interest.[3][4] While the broader nitropyridine family exhibits diverse biological activities, the primary and most well-documented mechanism of action for this compound and its close analogues is the targeted inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[5][6][7] This enzyme plays a critical gatekeeping role in regulating the flux of tryptophan metabolites, positioning it as a key modulator of de novo NAD+ biosynthesis.[8][9] Understanding this mechanism is crucial for harnessing its therapeutic potential in diseases characterized by perturbed NAD+ homeostasis.[10][11]

The Kynurenine Pathway: The Cellular Context

To comprehend the action of this compound, one must first understand its cellular context: the kynurenine pathway. This pathway is the primary route for de novo NAD+ synthesis from the essential amino acid tryptophan.[12][13] After a series of enzymatic conversions, tryptophan is metabolized to α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), a chemically unstable intermediate.[14] At this juncture, the pathway bifurcates:

-

Catabolic Route: The enzyme ACMSD decarboxylates ACMS, shunting it towards complete oxidation and entry into the tricarboxylic acid (TCA) cycle for energy production.[8]

-

Anabolic Route: In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid, which is then converted by quinolinate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NAMN), directly feeding into the NAD+ synthesis cascade.[13][15]